molecular formula C15H20O3 B13743139 p-(Hexyloxy)cinnamic acid CAS No. 33602-00-5

p-(Hexyloxy)cinnamic acid

Cat. No.: B13743139
CAS No.: 33602-00-5
M. Wt: 248.32 g/mol
InChI Key: YUPOGZHOMDSGCD-DHZHZOJOSA-N
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Description

p-(Hexyloxy)cinnamic acid is a derivative of cinnamic acid, which is a natural aromatic carboxylic acid found in various plants. This compound features a benzene ring substituted with a hexyloxy group and an acrylic acid functional group. The presence of these functional groups allows for various modifications, making it a versatile compound in scientific research and industrial applications.

Preparation Methods

The synthesis of p-(Hexyloxy)cinnamic acid typically involves the esterification of cinnamic acid derivatives. One common method is the Fischer esterification, where cinnamic acid reacts with hexanol in the presence of an acid catalyst. Another method involves the Steglich esterification, which uses dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

p-(Hexyloxy)cinnamic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the hexyloxy group to a carboxylic acid group using oxidizing agents like potassium permanganate.

    Reduction: The double bond in the acrylic acid group can be reduced to a single bond using hydrogenation with palladium on carbon as a catalyst.

    Substitution: The hexyloxy group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents and conditions for these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

p-(Hexyloxy)cinnamic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of p-(Hexyloxy)cinnamic acid involves its interaction with various molecular targets. It can modulate signaling pathways such as MAPK and PI3K/Akt, and inactivate transcription factors like NF-κB, AP-1, and STAT3 . These interactions lead to its biological effects, including anti-inflammatory and anticancer activities.

Comparison with Similar Compounds

Similar compounds to p-(Hexyloxy)cinnamic acid include:

Properties

CAS No.

33602-00-5

Molecular Formula

C15H20O3

Molecular Weight

248.32 g/mol

IUPAC Name

(E)-3-(4-hexoxyphenyl)prop-2-enoic acid

InChI

InChI=1S/C15H20O3/c1-2-3-4-5-12-18-14-9-6-13(7-10-14)8-11-15(16)17/h6-11H,2-5,12H2,1H3,(H,16,17)/b11-8+

InChI Key

YUPOGZHOMDSGCD-DHZHZOJOSA-N

Isomeric SMILES

CCCCCCOC1=CC=C(C=C1)/C=C/C(=O)O

Canonical SMILES

CCCCCCOC1=CC=C(C=C1)C=CC(=O)O

Origin of Product

United States

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